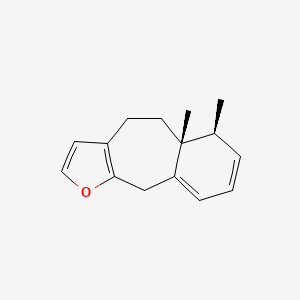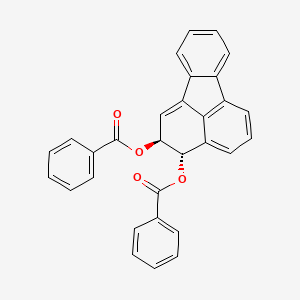
trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate: is a chemical compound that belongs to the class of organic compounds known as dihydrodiols. These compounds are characterized by the presence of two hydroxyl groups attached to adjacent carbon atoms in a dihydro structure. The compound is derived from fluoranthene, a polycyclic aromatic hydrocarbon, and is esterified with benzoic acid.
Métodos De Preparación
The synthesis of trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate typically involves the following steps:
Dihydroxylation of Fluoranthene: Fluoranthene undergoes dihydroxylation to form trans-2,3-dihydro-2,3-fluoranthenediol. This reaction can be catalyzed by osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Esterification: The resulting dihydrodiol is then esterified with benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield this compound.
Análisis De Reacciones Químicas
trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound back to its parent hydrocarbon or other reduced forms. Sodium borohydride (NaBH4) is a typical reducing agent used in such reactions.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) can be used for this purpose.
Aplicaciones Científicas De Investigación
trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparación Con Compuestos Similares
trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate can be compared with other similar compounds, such as:
trans-2,3-Dihydro-2,3-naphthalenediol dibenzoate: This compound has a similar dihydrodiol structure but is derived from naphthalene instead of fluoranthene.
cis-2,3-Dihydro-2,3-fluoranthenediol dibenzoate: The cis isomer of the compound has different stereochemistry, which can affect its chemical and biological properties.
trans-2,3-Dihydro-2,3-anthracenediol dibenzoate: Derived from anthracene, this compound shares structural similarities but has distinct reactivity and applications.
Propiedades
Número CAS |
143192-49-8 |
|---|---|
Fórmula molecular |
C30H20O4 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
[(2S,3S)-3-benzoyloxy-2,3-dihydrofluoranthen-2-yl] benzoate |
InChI |
InChI=1S/C30H20O4/c31-29(19-10-3-1-4-11-19)33-26-18-25-22-15-8-7-14-21(22)23-16-9-17-24(27(23)25)28(26)34-30(32)20-12-5-2-6-13-20/h1-18,26,28H/t26-,28-/m0/s1 |
Clave InChI |
GRWKGIOIODWTPX-XCZPVHLTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)O[C@H]2C=C3C4=CC=CC=C4C5=C3C(=CC=C5)[C@@H]2OC(=O)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2C=C3C4=CC=CC=C4C5=C3C(=CC=C5)C2OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



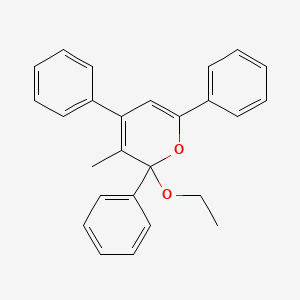
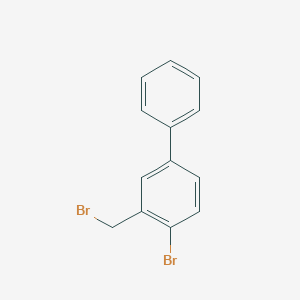
![1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one](/img/structure/B14418138.png)
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14418147.png)
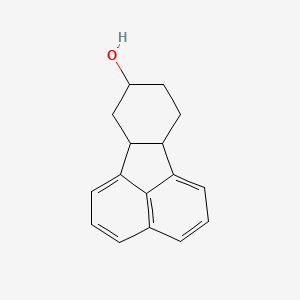
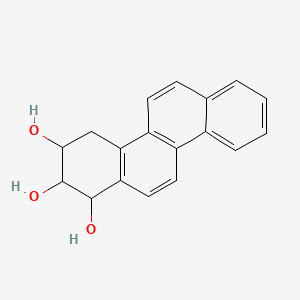

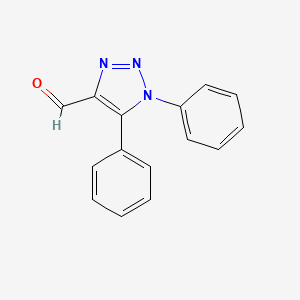
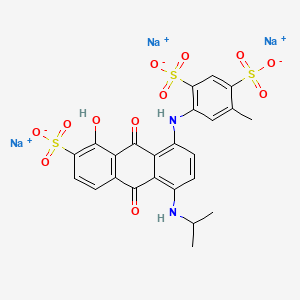
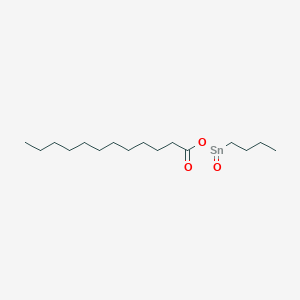
![2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid](/img/structure/B14418210.png)
